4-Iodonaphthalen-2-amine 4-Iodonaphthalen-2-amine
Brand Name: Vulcanchem
CAS No.: 90841-86-4
VCID: VC15906700
InChI: InChI=1S/C10H8IN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2
SMILES:
Molecular Formula: C10H8IN
Molecular Weight: 269.08 g/mol

4-Iodonaphthalen-2-amine

CAS No.: 90841-86-4

Cat. No.: VC15906700

Molecular Formula: C10H8IN

Molecular Weight: 269.08 g/mol

* For research use only. Not for human or veterinary use.

4-Iodonaphthalen-2-amine - 90841-86-4

Specification

CAS No. 90841-86-4
Molecular Formula C10H8IN
Molecular Weight 269.08 g/mol
IUPAC Name 4-iodonaphthalen-2-amine
Standard InChI InChI=1S/C10H8IN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2
Standard InChI Key QENWAEWTEWRKJN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C=C2I)N

Introduction

Nomenclature and Structural Characteristics

Chemical Identity and Isomeric Considerations

The systematic IUPAC name 4-iodonaphthalen-2-amine denotes a naphthalene system with an iodine substituent at position 4 and an amino group at position 2 (Figure 1). Naphthalene’s bicyclic structure complicates positional numbering: the 1- and 2-positions reside on the same aromatic ring, while the 4-position is on the adjacent ring. This spatial arrangement influences electronic distribution and reactivity, as the amino group’s electron-donating effects may compete with the iodine atom’s electron-withdrawing nature .

Table 1: Comparative Properties of Iodonaphthalen-2-amine Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-Iodonaphthalen-2-amine90016-93-6C₁₀H₈IN269.08Iodine (1), Amine (2)
4-Iodonaphthalen-2-amineNot reportedC₁₀H₈IN269.08Iodine (4), Amine (2)
6-Iodonaphthalen-2-amineNot reportedC₁₀H₈IN269.08Iodine (6), Amine (2)

The absence of a registered CAS number for 4-iodonaphthalen-2-amine underscores its understudied status compared to its isomers .

Synthesis and Reaction Pathways

Directed Ortho-Metalation Strategies

A general approach for synthesizing iodonaphthylamines involves directed ortho-metalation (DoM). For example, 2-aminonaphthalene derivatives undergo regioselective iodination via lithiation at the ortho position, followed by quenching with iodine. This method yielded 1-iodonaphthalen-2-amine in 82–89% yields under optimized conditions . Adapting this protocol for 4-iodonaphthalen-2-amine would require protective group strategies to direct metalation to the 4-position, a challenge given the amino group’s preference for ortho-directing effects .

Table 2: Hypothetical Synthetic Routes for 4-Iodonaphthalen-2-amine

MethodStarting MaterialReagents/ConditionsChallenges
Directed Metalation2-AminonaphthaleneLDA, I₂, THF, –78°CCompeting ortho vs. para metalation
Cross-Coupling2-Amino-4-boronaphthalenePd(PPh₃)₄, ArI, BaseSteric hindrance at 4-position

Physicochemical Properties

Spectral Characterization

While direct data for 4-iodonaphthalen-2-amine are unavailable, analogs like 1-iodonaphthalen-2-amine exhibit distinct spectral features:

  • ¹H NMR: Aromatic protons resonate between δ 7.30–7.82 ppm, with NH₂ signals near δ 5.20 ppm (broad) .

  • IR: N–H stretches appear at ~3126 cm⁻¹, and C–I vibrations at ~500 cm⁻¹ .

  • Mass Spectrometry: Molecular ion peaks at m/z 269.08 (M⁺) confirm the molecular formula C₁₀H₈IN.

Solubility and Stability

Iodonaphthylamines are typically lipophilic, with poor aqueous solubility. Stability studies on 1-iodonaphthalen-2-amine suggest sensitivity to light and oxidative conditions, necessitating storage under inert atmospheres .

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